1-Ethyl-1H-imidazole-2-carboxylic acid

Overview

Description

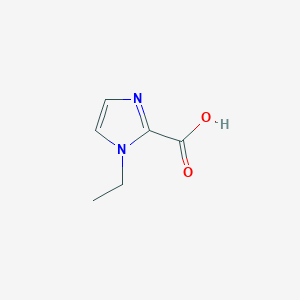

1-Ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group at the first position and a carboxylic acid group at the second position of the imidazole ring. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-methanol derivatives.

Scientific Research Applications

1-Ethyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-1H-imidazole-2-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-1H-imidazole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

1-Propyl-1H-imidazole-2-carboxylic acid: Contains a propyl group instead of an ethyl group.

1H-imidazole-2-carboxylic acid: Lacks the ethyl group, making it a simpler structure.

Uniqueness: The presence of the ethyl group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its methyl and propyl analogs .

Biological Activity

1-Ethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and potential anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : Approximately 140.14 g/mol

- Structure : Contains a five-membered imidazole ring with a carboxylic acid functional group (-COOH).

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Interaction : The compound may act as an enzyme inhibitor, affecting microbial growth and other biochemical processes by binding to active sites on enzymes.

- Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.

- Molecular Recognition : The imidazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for molecular recognition processes in biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties:

- Testing Methods : Antimicrobial activity was assessed using disk diffusion and broth microdilution methods against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5–20 µg/mL |

| Bacillus subtilis | 200–500 µg/mL |

| Escherichia coli | >2500 µg/mL |

Studies indicate that longer alkyl chains enhance antimicrobial activity due to the low pKa of the carboxylic acid moiety . Comparatively, this compound exhibited better activity than metronidazole against certain bacterial strains.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various N-alkylimidazole derivatives, including this compound. Results indicated that derivatives with longer alkyl chains showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains. The study concluded that structural modifications significantly influence antimicrobial potency .

Inhibition of Metallo-beta-lactamases (MBLs)

Research identified 1H-imidazole-2-carboxylic acid as a core metal-binding pharmacophore targeting metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance. Structural optimization studies revealed that certain derivatives exhibited potent inhibition against MBLs, highlighting the compound's potential in combating antibiotic resistance .

Therapeutic Potential

Beyond its antimicrobial properties, ongoing research is exploring the potential therapeutic applications of this compound in treating various diseases:

- Anticancer Properties : Preliminary studies suggest that compounds within the imidazole family may exhibit anticancer activity by targeting specific cellular pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-1H-imidazole-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: A common approach involves alkylation of imidazole precursors followed by carboxylation. For example, ethylation at the N1 position can be achieved using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Carboxylic acid introduction may employ carbon dioxide insertion or hydrolysis of nitrile intermediates. Optimization includes:

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- pH adjustment : Buffer systems (e.g., citrate/phosphate buffers) stabilize intermediates during hydrolysis steps .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol-water mixtures ensures purity.

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The ethyl group (N-CH₂CH₃) appears as a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~3.8–4.0 ppm (CH₂). Imidazole protons resonate as two distinct singlets (δ ~7.0–7.5 ppm) for H4 and H5 positions.

- ¹³C NMR : The carboxylic carbon (C=O) appears at δ ~165–170 ppm, while the ethyl carbons are at δ ~12–15 ppm (CH₃) and ~35–40 ppm (CH₂).

- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group. Imidazole ring vibrations appear at ~1600 cm⁻¹ (C=N stretching) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect lowers HOMO energy, influencing hydrogen-bonding interactions.

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR (epidermal growth factor receptor). Protonation states at physiological pH (e.g., deprotonated carboxylate) are critical for accurate affinity predictions .

Q. What strategies resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

- pH-Dependent Solubility : Conduct solubility assays across a pH range (1–14) using UV-Vis spectroscopy. At pH < pKa (~2.5 for the carboxylic group), the protonated form is less soluble in water but more soluble in ethyl acetate.

- Co-solvent Systems : Test mixtures like DMSO-water (1:4 v/v) to enhance solubility for biological assays.

- Thermodynamic Analysis : Measure Gibbs free energy changes (ΔG) via van’t Hoff plots to distinguish kinetic vs. equilibrium solubility discrepancies .

Q. How can derivatization of this compound improve its application in metal-organic frameworks (MOFs)?

Methodological Answer:

- Functionalization : Introduce sulfonate groups via electrophilic substitution to enhance metal coordination (e.g., with Zn²⁺ or Cu²⁺).

- Linker Design : Use the carboxylic acid as a bridging ligand in MOFs. Optimize synthesis by varying solvent (DMF vs. ethanol) and temperature (80–120°C) to control crystallinity.

- Characterization : Powder XRD and BET surface area analysis validate pore structure and stability .

Q. What experimental controls are critical when evaluating the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

- Blank Reactions : Run parallel reactions without the catalyst to quantify background activity.

- Enantiomeric Excess (ee) : Measure via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).

- Kinetic Profiling : Monitor reaction progress using in-situ FTIR or LC-MS to identify rate-limiting steps .

Properties

IUPAC Name |

1-ethylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZHODMUSZODBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366595 | |

| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750598-99-3 | |

| Record name | 1-ETHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.